1,1,7-Trichloroheptane

Physicochemical characterization Lipophilicity Partition coefficient

1,1,7-Trichloroheptane (C₇H₁₃Cl₃, MW 203.537) is a terminally substituted chloroalkane, characterized by a gem-dichloro group at the C1 position and a primary chloro group at the C7 position of a linear heptane chain. This asymmetric dihalide substitution pattern renders it a differentiated intermediate in organic synthesis, distinct from perchlorinated or centrally substituted analogs.

Molecular Formula C7H13Cl3
Molecular Weight 203.5 g/mol
CAS No. 17655-66-2
Cat. No. B14712870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,7-Trichloroheptane
CAS17655-66-2
Molecular FormulaC7H13Cl3
Molecular Weight203.5 g/mol
Structural Identifiers
SMILESC(CCCCl)CCC(Cl)Cl
InChIInChI=1S/C7H13Cl3/c8-6-4-2-1-3-5-7(9)10/h7H,1-6H2
InChIKeySRSIMCZNPAERMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,7-Trichloroheptane (CAS 17655-66-2): A Terminal Chloroalkane Building Block for Selective Synthesis


1,1,7-Trichloroheptane (C₇H₁₃Cl₃, MW 203.537) is a terminally substituted chloroalkane, characterized by a gem-dichloro group at the C1 position and a primary chloro group at the C7 position of a linear heptane chain [1]. This asymmetric dihalide substitution pattern renders it a differentiated intermediate in organic synthesis, distinct from perchlorinated or centrally substituted analogs [2]. Its placement within the broader class of α,α,ω-trichloroalkanes positions it for use in reactions requiring selective functionalization of terminal halogens separated by a flexible methylene spacer [3].

Why 1,1,7-Trichloroheptane Cannot Be Replaced by Simpler Chloroalkanes or Positional Isomers


Superficially similar chloroalkanes cannot be freely interchanged with 1,1,7-trichloroheptane because the distance between the reactive terminal C-Cl sites, the electronic influence of the gem-dihalide group, and the molecule's overall lipophilicity are combinatorially fixed by its specific 1,1,7-substitution pattern [1]. Shorter-chain analogs like 1,1,5-trichloropentane offer a reduced XLogP3-AA of 3.2, which diverges by nearly a log unit from the target compound's 4.1, meaning partition behavior in biphasic or biological systems is not equivalent [2]. Positional isomers such as 1,1,1-trichloroheptane lack a terminal chloro group available for nucleophilic displacement, while 1,1,5- and 1,1,6-trichloroheptanes arise via radical rearrangements, implying a distinct selectivity profile during preparative synthesis [3]. These combined physicochemical and synthetic factors make generic substitution scientifically invalid in applications where lipophilicity, chain length, or regioselective reactivity is critical.

Quantitative Comparator Evidence for 1,1,7-Trichloroheptane Selection in Research and Procurement


Lipophilicity (XLogP3-AA) Comparison: 1,1,7-Trichloroheptane vs. 1,1,5-Trichloropentane

The predicted partition coefficient (XLogP3-AA) of 1,1,7-trichloroheptane is 4.1, compared to 3.2 for the shorter-chain analog 1,1,5-trichloropentane [1][2]. This difference of 0.9 log units translates to approximately an 8-fold higher equilibrium concentration in a non-polar phase, a substantive divergence for extraction or biological assay design.

Physicochemical characterization Lipophilicity Partition coefficient

Molecular Flexibility (Rotatable Bond Count) Comparison: 1,1,7-Trichloroheptane vs. 1,1,5-Trichloropentane

1,1,7-Trichloroheptane possesses 6 rotatable bonds, whereas 1,1,5-trichloropentane has only 4 [1][2]. This increased conformational freedom directly impacts the compound's ability to bridge binding sites in supramolecular assemblies or crosslink matrices.

Conformational flexibility Material design Molecular modeling

Synthetic Access via Selective Reduction of Tetrachloroalkanes

1,1,7-Trichloroheptane is synthesized directly via the selective reduction of the corresponding α,α,α,ω-tetrachloroalkane using thiols and iron catalysts, yielding the target compound in good yields alongside disulfide and HCl [1]. In contrast, isomeric 1,1,5-trichloroheptane and 1,1,6-trichloroheptane are formed as byproducts of radical rearrangements when 1,1,1-trichloroheptane is reduced, indicating a divergent synthetic pathway that is not applicable to the 1,1,7-isomer [2].

Synthetic methodology Chloroalkane reduction Selectivity

Optimal Research and Industrial Use Cases for 1,1,7-Trichloroheptane


Bifunctional Reagent for Stepwise Heterofunctionalization via Differential C–Cl Reactivity

The 1,1,7-Trichloroheptane structure presents two electronically distinct electrophilic sites: the primary C7 chlorine, which undergoes facile nucleophilic substitution, and the gem-dichloro C1 group, which is substantially less reactive. This inherent differential reactivity enables sequential, chemoselective transformations—first modifying the C7 position while preserving the C1 gem-dihalide for a second, later-stage reaction [1]. This property is exploited in the synthesis of 7-bromo-1,1-dichloroheptane, a key intermediate in organomagnesium chemistry [2].

Internal Standard or Surrogate for Lipophilicity-Optimized Polychlorinated Alkane Library Design

With an XLogP3-AA of 4.1—significantly higher than the 3.2 of 1,1,5-trichloropentane—1,1,7-trichloroheptane occupies a distinct lipophilicity space [1][2]. This makes it suitable as an internal standard or calibration compound in logP assays involving medium-chain polychlorinated alkanes, or as a scaffold in structure-activity relationship (SAR) libraries where a 7-carbon spacer with terminal dihalogenation is required to fine-tune membrane permeability or hydrophobic interactions.

Conformationally Flexible Spacer in Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs)

The 6 rotatable bonds of 1,1,7-trichloroheptane, compared to 4 for 1,1,5-trichloropentane, translate to a 50% longer and more flexible organic linker [1][2]. This extended reach is critical in the bottom-up design of porous reticular materials where pore size, guest accessibility, and framework dynamics are directly correlated with linker chain length and conformational degrees of freedom.

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